Phenyl(3-phenylaziridin-2-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of Phenyl(3-phenylaziridin-2-yl)methanone and similar compounds involves complex chemical reactions that are meticulously designed to achieve the desired product. Studies have demonstrated various synthesis methods, including the use of density functional theory (DFT) calculations for structural optimization and spectral characterization. For instance, Shahana and Yardily (2020) synthesized novel compounds related to Phenyl(3-phenylaziridin-2-yl)methanone, providing insights into the synthesis methodologies using UV, IR, 1H and 13C NMR, and mass spectrometry, along with theoretical vibrational spectra interpretations (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of Phenyl(3-phenylaziridin-2-yl)methanone and its derivatives has been extensively analyzed using various spectroscopic techniques and computational methods. Investigations into the equilibrium geometry, bonding features, and harmonic vibrational wave numbers reveal the compound's intricate structural details. For example, the study by Shahana and Yardily (2020) utilized DFT calculations to understand the structural nuances of related compounds, providing a foundation for understanding Phenyl(3-phenylaziridin-2-yl)methanone's structure (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Phenyl(3-phenylaziridin-2-yl)methanone undergoes various chemical reactions, contributing to its versatile chemical properties. The compound's reactivity can be influenced by structural changes and environmental factors. Al-Ansari (2016) explored the effects of structure and environment on spectroscopic properties, highlighting the compound's reactivity in different solvents and the impact of substitutions on its chemical behavior (Al-Ansari, 2016).
Physical Properties Analysis
The physical properties of Phenyl(3-phenylaziridin-2-yl)methanone, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various environments. While specific studies on these properties were not identified in the current literature search, related compounds have been analyzed, offering insights that can be extrapolated to Phenyl(3-phenylaziridin-2-yl)methanone.
Chemical Properties Analysis
The chemical properties of Phenyl(3-phenylaziridin-2-yl)methanone, including acidity, basicity, and reactivity with other chemicals, are fundamental to its applications in synthesis and chemical reactions. Studies like those conducted by Al-Ansari (2016) provide a glimpse into the compound's chemical behavior, particularly in relation to its spectroscopic properties and reactivity under different conditions (Al-Ansari, 2016).
Scientific Research Applications
Antimicrobial Activity
Phenyl(3-phenylaziridin-2-yl)methanone derivatives exhibit significant antimicrobial properties. Kumar et al. (2012) synthesized a series of related compounds demonstrating comparable activity to standard drugs like ciprofloxacin and fluconazole, particularly those containing a methoxy group (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Insect Antifeedant Activities
Some derivatives of phenyl(3-phenylaziridin-2-yl)methanone have shown potential as insect antifeedants. Thirunarayanan (2014) reported the synthesis of aryl 3-(substituted phenyl) bicyclo heptene-2-yl-methanone derivatives with significant insect antifeedant activities, evaluated using the Dethler’s leaf-discs bioassay method (Thirunarayanan, 2014).
Protein Tyrosine Kinase Inhibitory Activity
Phenyl(3-phenylaziridin-2-yl)methanone and its derivatives have also shown promise in inhibiting protein tyrosine kinase. Zheng et al. (2011) synthesized a series of furan-2-yl(phenyl)methanone derivatives, with several exhibiting promising in vitro protein tyrosine kinase inhibitory activity, comparable or superior to the positive reference compound, genistein (Zheng, Ban, Feng, Zhao, Lin, & Li, 2011).
Liquid Crystal Properties
Phenyl(3-phenylaziridin-2-yl)methanone derivatives have been found to display liquid crystal behaviors. Zhao et al. (2013) reported the synthesis of aryl(5-ferrocenyl-2 H -1,2,3-triazol-4-yl)methanone derivatives displaying liquid crystal properties over wider mesophase ranges during first heating (Zhao, Guo, Chen, & Bian, 2013).
Cytoprotective Activities
Novel phenyl(thiophen-2-yl)methanone derivatives have been studied for their cytoprotective activities against H2O2-induced injury in human umbilical vein endothelial cells. Lian (2014) reported that some derivatives, particularly those with p-methoxy groups and two chlorine atoms substituted on the phenyl ring, showed preferable protective activity (Lian, 2014).
properties
IUPAC Name |
phenyl-(3-phenylaziridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15(12-9-5-2-6-10-12)14-13(16-14)11-7-3-1-4-8-11/h1-10,13-14,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHPZGRFOCEHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304731 | |
Record name | phenyl(3-phenylaziridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26664047 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Phenyl(3-phenylaziridin-2-yl)methanone | |
CAS RN |
51659-21-3 | |
Record name | NSC167104 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenyl(3-phenylaziridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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